2,4,5-Trifluorophenylacetonitrile

CAS No.: 220141-74-2

Cat. No.: VC2168488

Molecular Formula: C8H4F3N

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220141-74-2 |

|---|---|

| Molecular Formula | C8H4F3N |

| Molecular Weight | 171.12 g/mol |

| IUPAC Name | 2-(2,4,5-trifluorophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H4F3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 |

| Standard InChI Key | JTYBTJVFXUKNKW-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)F)F)CC#N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)CC#N |

Introduction

Overview of 2,4,5-Trifluorophenylacetonitrile

2,4,5-Trifluorophenylacetonitrile is an organic compound with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol. It is a clear, colorless to almost colorless liquid that belongs to the class of nitriles. This compound is primarily used in chemical synthesis and research applications.

Key Identifiers:

-

CAS Number: 220141-74-2

-

Synonyms: 2,4,5-Trifluorobenzyl cyanide; Benzeneacetonitrile, 2,4,5-trifluoro-

-

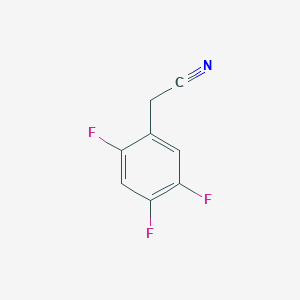

Molecular Structure: Contains a benzene ring substituted with three fluorine atoms at the 2nd, 4th, and 5th positions and a nitrile (-CN) group attached to the benzyl position.

Applications in Chemical Synthesis

2,4,5-Trifluorophenylacetonitrile is widely used as an intermediate in organic synthesis due to its versatile reactivity. The presence of electron-withdrawing fluorine atoms enhances its stability while also increasing its electrophilic character. These features make it valuable for:

-

Pharmaceutical Research: Used as a precursor for synthesizing fluorinated pharmaceutical agents.

-

Agrochemical Development: Plays a role in creating compounds with herbicidal or pesticidal activity.

-

Material Science: Used in the design of fluorinated polymers or advanced materials.

Classification:

According to safety data sheets (SDS), this compound is classified under acute toxicity categories due to potential dermal exposure hazards.

Hazards:

-

Acute Dermal Toxicity (H312): Harmful if absorbed through the skin.

-

Proper handling with personal protective equipment (PPE), such as gloves and goggles, is essential during use.

Storage Recommendations:

Store in sealed containers under dry conditions at room temperature to maintain stability and prevent degradation .

Structural Features and Reactivity

The structure of 2,4,5-Trifluorophenylacetonitrile includes:

-

A benzene ring substituted with three fluorine atoms.

-

A nitrile group (-CN) attached via a methylene (-CH₂-) bridge.

This unique arrangement imparts:

-

High thermal stability due to the electron-withdrawing effects of fluorine.

-

Reactivity towards nucleophilic substitution reactions.

-

Suitability for forming more complex aromatic or heterocyclic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume